molecular formula C13H19NO B13606494 4-Phenethylpiperidin-4-ol

4-Phenethylpiperidin-4-ol

Cat. No.: B13606494
M. Wt: 205.30 g/mol
InChI Key: XQJNVXPQSPYTAT-UHFFFAOYSA-N
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Description

4-Phenethylpiperidin-4-ol is a chemical compound with the molecular formula C13H19NO It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Phenethylpiperidin-4-ol can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with phenethyl bromide under biphasic conditions using phase transfer catalysts . Another method includes the reaction of Grignard reagents with pyrazole to form 4-phenylpiperidin-4-ol substituted pyrazole .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

4-Phenethylpiperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl group to a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while reduction could produce a secondary amine.

Scientific Research Applications

4-Phenethylpiperidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenethylpiperidin-4-ol involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to key proteins such as DNA Gyrase and Lanosterol 14 α-demethylase, indicating its potential therapeutic relevance . The compound’s effects are mediated through these interactions, which can influence various biological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenethylpiperidin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

4-(2-phenylethyl)piperidin-4-ol

InChI

InChI=1S/C13H19NO/c15-13(8-10-14-11-9-13)7-6-12-4-2-1-3-5-12/h1-5,14-15H,6-11H2

InChI Key

XQJNVXPQSPYTAT-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1(CCC2=CC=CC=C2)O

Origin of Product

United States

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